molecular formula C20H21NO3 B2559284 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 2210222-46-9

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

Cat. No.: B2559284
CAS No.: 2210222-46-9
M. Wt: 323.392
InChI Key: GNLXWAJCDAWBPX-KRXBUXKQSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is a synthetic chemical compound of high interest in medicinal chemistry and pharmacology research. Its molecular structure features a benzodioxole group linked via an α,β-unsaturated ketone (enone) bridge to a complex 8-azabicyclo[3.2.1]octane system, a scaffold often associated with bioactive molecules. This specific structural motif suggests potential for investigation as a modulator of various biological targets. Researchers are exploring its applications in early-stage drug discovery, including its potential as a key intermediate or a novel pharmacophore. The presence of the enone functionality may confer specific reactivity or binding characteristics, making it a candidate for studying enzyme inhibition or receptor interaction. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(8-2-13-1-7-18-19(9-13)24-12-23-18)21-16-5-6-17(21)11-15(10-16)14-3-4-14/h1-2,7-9,16-17H,3-6,10-12H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLXWAJCDAWBPX-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one, a member of the benzodioxole family, has gained attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its diverse biological activities.
  • An azabicyclo framework, which is often associated with various pharmacological effects.

The molecular formula of the compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 336.42 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain benzodioxole derivatives can selectively inhibit Gram-positive bacteria while demonstrating lower activity against Gram-negative strains. For instance, compounds similar to the one have shown activity against Bacillus subtilis, but limited efficacy against Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli>100

Anticancer Potential

Benzodioxole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression. For example, some studies have reported that benzodioxole derivatives can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Cell LineIC50 (µM)
MCF-712
A54915
HepG210

Neuropharmacological Effects

The azabicyclo component of the compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that similar compounds may act as selective kappa-opioid receptor antagonists, which could have implications for pain management and addiction therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole ring or the azabicyclo structure can significantly influence potency and selectivity:

  • Substituent Variations : Alterations in the substituents on the benzodioxole ring often lead to changes in antimicrobial and anticancer activity.
  • Linker Modifications : The type and length of linkers connecting different moieties can affect receptor binding and efficacy.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that specific derivatives led to a significant decrease in cell viability in multiple cancer cell lines, suggesting a promising avenue for therapeutic development.
  • Pain Management : Research on related compounds has indicated their potential as analgesics through kappa-opioid receptor modulation, warranting further exploration into this compound's neuropharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing differences in substituents, scaffold modifications, and inferred bioactivity:

Compound Name Core Structure Key Substituents Potential Bioactivity References
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one (Target) 8-azabicyclo[3.2.1]octane 3-Cyclopropylidene, (2E)-propenone, benzodioxol Hypothetical kinase inhibition (inferred)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate 8-azabicyclo[3.2.1]octane 8-Methyl, 2-hydroxy-3-phenylpropanoate ester Anticholinergic activity (reported)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate 8-azabicyclo[3.2.1]octane 8-Methyl, 2-phenylacrylate ester Potential CNS modulation (structural analogy)
Zygocaperoside (from Zygophyllum fabago) Triterpenoid glycoside Cycloartane skeleton with sugar moieties Antifungal, cytotoxic (experimentally validated)

Key Observations:

Structural Diversity in Azabicyclo Derivatives :

  • The target compound’s 3-cyclopropylidene substituent introduces ring strain and conformational rigidity, which is absent in the methyl-substituted analogs from Pharmacopeial Forum . This may enhance target selectivity in drug-receptor interactions.
  • The α,β-unsaturated ketone in the target compound contrasts with ester-linked groups in Pharmacopeial Forum analogs, suggesting divergent reactivity (e.g., electrophilic vs. hydrolytic stability) .

Benzodioxol vs.

Biological Activity: While the Pharmacopeial Forum compounds exhibit anticholinergic or CNS-modulating properties, the benzodioxol-propenone system in the target compound aligns with kinase inhibitors (e.g., rotenone analogs), though experimental validation is needed . Zygocaperoside, though structurally distinct, highlights the importance of bicyclic frameworks in bioactivity, albeit via different mechanisms (e.g., membrane disruption vs. enzyme inhibition) .

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